molecular formula C23H21N5O2 B2665286 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide CAS No. 1002836-16-9

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide

Cat. No.: B2665286
CAS No.: 1002836-16-9
M. Wt: 399.454
InChI Key: OUNPHWBTEIUWKX-UHFFFAOYSA-N
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Description

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting suitable precursors, such as urea or guanidine, with aldehydes or ketones.

    Coupling Reactions: The pyrazole and pyrimidine rings are then coupled together using a suitable linker, often involving amide bond formation.

    Final Assembly: The phenylacetamide group is introduced in the final step, typically through an acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrimidine rings.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: Various substitution reactions can be performed on the aromatic rings and the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound can be used as a probe to study biological pathways and mechanisms.

    Materials Science: It may be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and interactions. This makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-16-13-17(2)28(26-16)23-25-20(18-9-5-3-6-10-18)14-22(30)27(23)15-21(29)24-19-11-7-4-8-12-19/h3-14H,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNPHWBTEIUWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)NC3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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